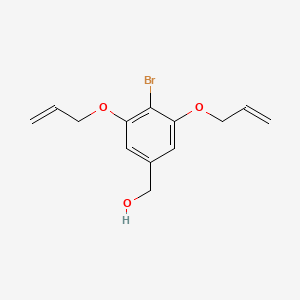
(3,5-Bis-allyloxy-4-bromo-phenyl)-methanol
Cat. No. B8435731
M. Wt: 299.16 g/mol
InChI Key: XSDFPEIBHWMORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06797819B1
Procedure details


To a solution of 16 (30 g, 85 mmol) in THF (600 ml) at 0° C. was added lithium aluminum hydride (1.0M in THF, 175 mL, 2 equiv) dropwise over 45 minutes. The reaction was stirred at 0° C. for 2 hours, after which time saturated aqueous potassium sodium tartrate was added dropwise until bubbling ceased (25 mL, over 45 minutes). To the suspension was added ether (100 mL) and additional saturated aqueous potassium sodium tartrate (30 mL). The suspension was filtered through celite, the THF and ether were removed under reduced pressure, and water (250 mL) was added. The aqueous suspension was extracted into EtOAc (4×250 mL). The organic layer was washed with brine, dried over MgSO4, filtered, and concentrated. Purification by flash chromatography (20→75% EtOAc/hexane) afforded 17 (11.93 g, 47%) as a white oil. Rf=0.39 (50% EtOAc/hexane); FTIR (neat, cm−1) 3363, 2924, 2869, 1587, 1435, 817; 1H NMR (400 MHz, CDCl3) δ, 6.56 (s, 2H), 6.10-6.00 (m, 2H), 5.48 (dd, J=17.4, 1.6 Hz, 2H), 5.29 (dd, J=10.6, 1.6 Hz, 2H), 4.62 (s, 2H), 4.60 (d, J=5.2 Hz, 4H); 13C NMR (100 MHz, CDCl3) δ156.2, 141.4, 132.6, 117.6, 104.5, 100.9, 69.8, 65.0; MS EI+ calculated for C13H15BrO3 (M−H)+: 298, found: 298.
Name
16
Quantity
30 g
Type
reactant
Reaction Step One




Name
Yield
47%
Identifiers


|
REACTION_CXSMILES
|
C([O:4][C:5](=O)[C:6]1[CH:11]=[C:10]([O:12][CH2:13][CH:14]=[CH2:15])[C:9]([Br:16])=[C:8]([O:17][CH2:18][CH:19]=[CH2:20])[CH:7]=1)C=C.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>C1COCC1>[CH2:18]([O:17][C:8]1[CH:7]=[C:6]([CH2:5][OH:4])[CH:11]=[C:10]([O:12][CH2:13][CH:14]=[CH2:15])[C:9]=1[Br:16])[CH:19]=[CH2:20] |f:1.2.3.4.5.6,7.8.9|
|
Inputs


Step One
|
Name
|
16
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OC(C1=CC(=C(C(=C1)OCC=C)Br)OCC=C)=O
|
|
Name
|
|
|
Quantity
|
175 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at 0° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
until bubbling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(25 mL, over 45 minutes)
|
|
Duration
|
45 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the suspension was added ether (100 mL) and additional saturated aqueous potassium sodium tartrate (30 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the THF and ether were removed under reduced pressure, and water (250 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous suspension was extracted into EtOAc (4×250 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash chromatography (20→75% EtOAc/hexane)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)OC=1C=C(C=C(C1Br)OCC=C)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.93 g | |
| YIELD: PERCENTYIELD | 47% | |
| YIELD: CALCULATEDPERCENTYIELD | 46.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
